1-(4-CHLOROPHENYL)-5-(4-ETHOXYPHENYL)-6-METHYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE
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Overview
Description
1-(4-CHLOROPHENYL)-5-(4-ETHOXYPHENYL)-6-METHYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE is a complex organic compound with a unique structure that combines various functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROPHENYL)-5-(4-ETHOXYPHENYL)-6-METHYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 4-chlorobenzaldehyde and 4-ethoxyaniline. These intermediates undergo condensation reactions, cyclization, and subsequent functional group modifications to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry approaches are also explored to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
1-(4-CHLOROPHENYL)-5-(4-ETHOXYPHENYL)-6-METHYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or deethoxylated products .
Scientific Research Applications
1-(4-CHLOROPHENYL)-5-(4-ETHOXYPHENYL)-6-METHYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases and conditions.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROPHENYL)-5-(4-ETHOXYPHENYL)-6-METHYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-CHLOROPHENYL)-N-[(2-METHOXYPHENYL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE
- 1-(4-CHLOROPHENYL)-N-(4-ETHOXYPHENYL)METHANIMINE
Uniqueness
1-(4-CHLOROPHENYL)-5-(4-ETHOXYPHENYL)-6-METHYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H17ClN4O2 |
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Molecular Weight |
380.8g/mol |
IUPAC Name |
1-(4-chlorophenyl)-5-(4-ethoxyphenyl)-6-methylpyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H17ClN4O2/c1-3-27-17-10-8-15(9-11-17)24-13(2)23-19-18(20(24)26)12-22-25(19)16-6-4-14(21)5-7-16/h4-12H,3H2,1-2H3 |
InChI Key |
WMCDTUQCRYZZBS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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